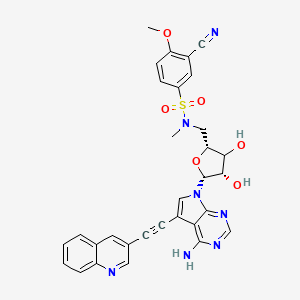
SARS-CoV-2 nsp14-IN-4
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
SARS-CoV-2 nsp14-IN-4 is a compound that targets the non-structural protein 14 (nsp14) of the SARS-CoV-2 virus. This protein plays a crucial role in viral RNA replication and transcription, making it a significant target for antiviral drug development. The compound this compound is designed to inhibit the activity of nsp14, thereby interfering with the virus’s ability to replicate and spread .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of SARS-CoV-2 nsp14-IN-4 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The exact synthetic route and reaction conditions are proprietary and may vary depending on the manufacturer. Generally, the synthesis involves:
Preparation of intermediates: This step involves the synthesis of key intermediate compounds that will be used in the final steps of the synthesis.
Coupling reactions: The intermediates are then coupled under specific conditions to form the final compound.
Purification: The final compound is purified using techniques such as chromatography to ensure its purity and efficacy.
Industrial Production Methods
Industrial production of this compound follows similar steps as the laboratory synthesis but on a larger scale. The process involves:
Scaling up the synthesis: The synthetic route is scaled up to produce larger quantities of the compound.
Optimization of reaction conditions: Reaction conditions are optimized to ensure maximum yield and purity.
Quality control: Rigorous quality control measures are implemented to ensure the consistency and efficacy of the final product.
化学反应分析
Types of Reactions
SARS-CoV-2 nsp14-IN-4 undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, which may alter its chemical structure and activity.
Reduction: Reduction reactions can also occur, potentially affecting the compound’s efficacy.
Substitution: Substitution reactions, where one functional group is replaced by another, can modify the compound’s properties.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may result in the formation of oxidized derivatives, while reduction may yield reduced forms of the compound .
科学研究应用
SARS-CoV-2 nsp14-IN-4 has several scientific research applications, including:
Chemistry: The compound is used in studies to understand the chemical properties and reactivity of nsp14 inhibitors.
Biology: It is used to study the biological effects of nsp14 inhibition on viral replication and transcription.
Medicine: The compound is being investigated as a potential antiviral drug for the treatment of COVID-19.
Industry: This compound is used in the development of antiviral therapies and diagnostic tools.
作用机制
SARS-CoV-2 nsp14-IN-4 exerts its effects by inhibiting the activity of the non-structural protein 14 (nsp14) of the SARS-CoV-2 virus. Nsp14 has two main functions: exonuclease activity, which is involved in RNA proofreading, and methyltransferase activity, which is involved in RNA capping. By inhibiting nsp14, this compound interferes with the virus’s ability to replicate its RNA and evade the host’s immune system. This inhibition ultimately reduces the viral load and helps in controlling the infection .
相似化合物的比较
SARS-CoV-2 nsp14-IN-4 is unique compared to other similar compounds due to its specific targeting of nsp14. Similar compounds include:
Adenosine 5′-carboxamides: These compounds also target the methyltransferase activity of nsp14 but may have different efficacy and selectivity profiles.
Methylenedisalicylic acids: These compounds inhibit the exonuclease activity of nsp14 and have been studied for their antiviral properties.
N-hydroxy-isoquinoline-1,3-diones: These compounds are known to inhibit nsp14 and have shown potential in antiviral research.
This compound stands out due to its balanced inhibition of both exonuclease and methyltransferase activities, making it a promising candidate for antiviral therapy.
属性
分子式 |
C31H27N7O6S |
|---|---|
分子量 |
625.7 g/mol |
IUPAC 名称 |
N-[[(2R,4S,5R)-5-[4-amino-5-(2-quinolin-3-ylethynyl)pyrrolo[2,3-d]pyrimidin-7-yl]-3,4-dihydroxyoxolan-2-yl]methyl]-3-cyano-4-methoxy-N-methylbenzenesulfonamide |
InChI |
InChI=1S/C31H27N7O6S/c1-37(45(41,42)22-9-10-24(43-2)21(12-22)13-32)16-25-27(39)28(40)31(44-25)38-15-20(26-29(33)35-17-36-30(26)38)8-7-18-11-19-5-3-4-6-23(19)34-14-18/h3-6,9-12,14-15,17,25,27-28,31,39-40H,16H2,1-2H3,(H2,33,35,36)/t25-,27?,28+,31-/m1/s1 |
InChI 键 |
SMKNTXBNSBSLMX-YHGPTGPHSA-N |
手性 SMILES |
CN(C[C@@H]1C([C@@H]([C@@H](O1)N2C=C(C3=C(N=CN=C32)N)C#CC4=CC5=CC=CC=C5N=C4)O)O)S(=O)(=O)C6=CC(=C(C=C6)OC)C#N |
规范 SMILES |
CN(CC1C(C(C(O1)N2C=C(C3=C(N=CN=C32)N)C#CC4=CC5=CC=CC=C5N=C4)O)O)S(=O)(=O)C6=CC(=C(C=C6)OC)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



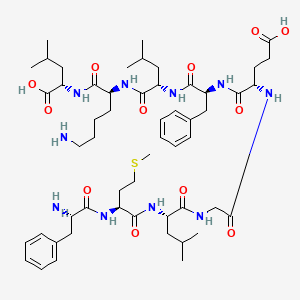
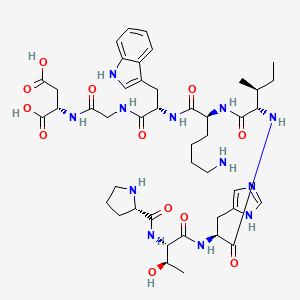
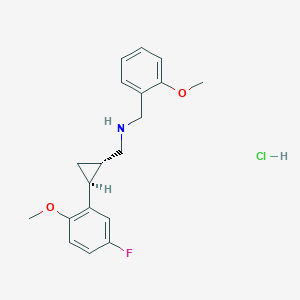
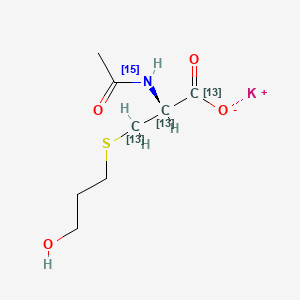
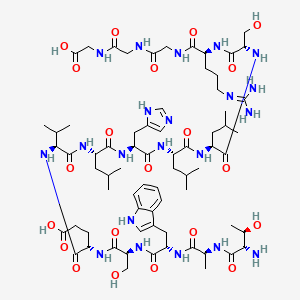
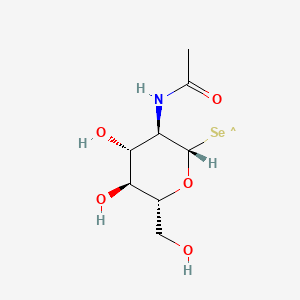
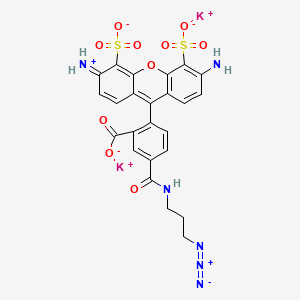
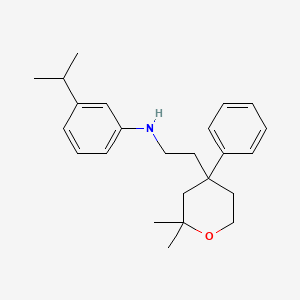

![[(8S)-8-(chloromethyl)-1-methyl-6-[5-(2-pyrrolidin-1-ylethoxy)-1H-indole-2-carbonyl]-7,8-dihydrothieno[3,2-e]indol-4-yl] N-[2-[[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methoxycarbonyl-methylamino]ethyl]-N-methylcarbamate](/img/structure/B12376849.png)


![3-[(2R,6S)-6-[(E,4S,6R)-4,6-dimethyloct-2-en-2-yl]-5-methyl-3,6-dihydro-2H-pyran-2-yl]-4-hydroxy-1-methyl-5-[(2S,3S,4R,5R)-2,3,4,5-tetrahydroxycyclopentyl]pyridin-2-one](/img/structure/B12376866.png)
